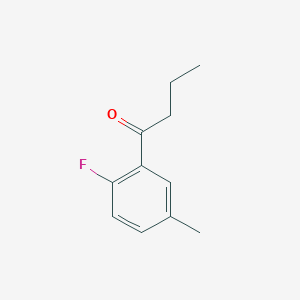

1-(2-Fluoro-5-methylphenyl)butan-1-one

Description

1-(2-Fluoro-5-methylphenyl)butan-1-one is a fluorinated aromatic ketone with the molecular formula C₁₁H₁₃FO and a molecular weight of 168.22 g/mol. The compound features a butanone backbone substituted at the 1-position with a 2-fluoro-5-methylphenyl group. This structural motif confers unique electronic and steric properties due to the electron-withdrawing fluorine atom and the electron-donating methyl group on the aromatic ring.

Properties

Molecular Formula |

C11H13FO |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

1-(2-fluoro-5-methylphenyl)butan-1-one |

InChI |

InChI=1S/C11H13FO/c1-3-4-11(13)9-7-8(2)5-6-10(9)12/h5-7H,3-4H2,1-2H3 |

InChI Key |

YOMTXGIALWRSKL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=C(C=CC(=C1)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-5-methylphenyl)butan-1-one typically involves the reaction of 2-fluoro-5-methylbenzaldehyde with a suitable reagent to introduce the butanone group. One common method is the Friedel-Crafts acylation reaction, where 2-fluoro-5-methylbenzaldehyde reacts with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of 1-(2-Fluoro-5-methylphenyl)butan-1-one may involve large-scale Friedel-Crafts acylation reactions using optimized conditions to maximize yield and purity. The process includes careful control of temperature, reaction time, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-5-methylphenyl)butan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthetic Chemistry

1-(2-Fluoro-5-methylphenyl)butan-1-one is primarily utilized as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the development of more complex molecules.

Key Applications:

- Precursor for Synthesis: This compound serves as a precursor in the synthesis of other fluorinated organic compounds. The presence of the fluorine atom enhances the reactivity and stability of the resulting compounds, making them valuable in pharmaceutical applications .

- Building Block for Pharmaceuticals: It is used to create novel pharmaceutical agents, particularly those targeting neurological conditions due to its structural similarity to known psychoactive substances .

Pharmacological Research

The compound has been investigated for its potential effects as a psychoactive agent. Research indicates that compounds similar to 1-(2-Fluoro-5-methylphenyl)butan-1-one can exhibit stimulant properties.

Research Findings:

- Psychoactive Properties: Studies have shown that synthetic cathinones, a class of compounds that includes 1-(2-Fluoro-5-methylphenyl)butan-1-one, can act as psychostimulants. They affect neurotransmitter systems in the brain, which may lead to increased alertness and energy levels .

- Safety and Toxicology: Reports indicate that synthetic cathinones can pose significant health risks, including addiction and severe psychological effects. The compound's potential for abuse has led to its classification under controlled substances in various jurisdictions .

Cosmetic Formulations

In recent years, 1-(2-Fluoro-5-methylphenyl)butan-1-one has been explored for its applications in cosmetic formulations. Its unique chemical properties allow it to enhance product performance.

Applications in Cosmetics:

- Stabilizing Agent: The compound can be used as a stabilizer in formulations, improving the shelf life and efficacy of cosmetic products .

- Sensory Enhancer: Its inclusion in creams and lotions can enhance sensory attributes such as texture and spreadability on the skin, making products more appealing to consumers .

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the use of 1-(2-Fluoro-5-methylphenyl)butan-1-one as a key intermediate in synthesizing novel fluorinated pharmaceuticals. The reaction conditions were optimized to yield high purity products suitable for biological testing.

Case Study 2: Neuropharmacological Effects

Research published in PubMed Central examined the neuropharmacological effects of synthetic cathinones, including derivatives of 1-(2-Fluoro-5-methylphenyl)butan-1-one. The study highlighted both stimulant effects and potential risks associated with their use.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-methylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 1-(2-Fluoro-5-methylphenyl)butan-1-one with analogs:

Key Observations :

- Steric Impact : The 5-methyl group introduces steric hindrance, which may reduce crystallization tendencies compared to bulkier substituents like cyclohexyl in 1-(4-cyclohexylphenyl)butan-1-one.

- Polarity : The dichloro-hydroxyphenyl analog (C₁₀H₁₀Cl₂O₂) exhibits higher polarity due to the hydroxyl group, impacting solubility in polar solvents.

Biological Activity

1-(2-Fluoro-5-methylphenyl)butan-1-one, a compound with the molecular formula C12H15FO, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H15FO

- Molecular Weight : 196.25 g/mol

- IUPAC Name : 1-(2-fluoro-5-methylphenyl)butan-1-one

- CAS Number : [Not available in the search results]

Biological Activities

- Antimicrobial Activity :

- Anticancer Potential :

- Neuropharmacological Effects :

Case Study 1: Antimicrobial Activity

In a comparative study of fluorinated compounds, researchers found that modifications at the para-position of the aromatic ring significantly influenced antimicrobial efficacy against Staphylococcus aureus. The presence of a fluorine atom at the ortho position was associated with enhanced lipophilicity and increased potency. This suggests that 1-(2-Fluoro-5-methylphenyl)butan-1-one could exhibit similar antimicrobial properties due to its structural attributes .

Case Study 2: Anticancer Mechanisms

A study investigating the effects of various ketones on cancer cell lines indicated that certain structural modifications could lead to increased apoptosis in malignant cells. The incorporation of a fluorinated aromatic ring may enhance the compound's ability to induce cell death through apoptosis pathways, offering insights into potential therapeutic applications for cancer treatment .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(2-Fluoro-5-methylphenyl)butan-1-one, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 2-Fluorobenzaldehyde | Structure | Antimicrobial |

| 4-Fluorophenol | Structure | Anticancer |

| 3-Fluorobenzonitrile | Structure | Neuropharmacological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.